molecular formula C9H11NO3 B1584001 4-Hydroxy-N-(2-hydroxyethyl)benzamide CAS No. 75268-14-3

4-Hydroxy-N-(2-hydroxyethyl)benzamide

Cat. No. B1584001
Key on ui cas rn: 75268-14-3
M. Wt: 181.19 g/mol
InChI Key: KSTDBMBMMLISJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05106921

Procedure details

To a slurry of 18.0g (0.1 moles) of N-(2-hydroxyethyl)-p-hydroxybenzamide in 100 ml of ethyl acetate was added a solution of 23.80g (0.2 moles) of thionyl chloride in 25 ml of ethyl acetate. Thionyl chloride addition was slow enough to maintain the reaction temperature below 50° C. After 2 hours at room temperature the precipitate was collected by vacuum filtration and then dissolved in 200 ml of water. The solution was neutralized with 5% sodium hydroxide solution. The white precipitate which formed was collected by vacuum filtration and then dried in a vacuum oven at ≈70° C. overnight. This material was identified by NMR and IR spectroscopy as the desired 2-(p-hydroxyphenyl)-oxazoline. An 87% yield was obtained.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][C:5](=[O:13])[C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.S(Cl)(Cl)=O>C(OCC)(=O)C>[OH:12][C:9]1[CH:8]=[CH:7][C:6]([C:5]2[O:13][CH2:2][CH2:3][N:4]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
OCCNC(C1=CC=C(C=C1)O)=O
Name
Quantity
23.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 50° C
FILTRATION
Type
FILTRATION
Details
After 2 hours at room temperature the precipitate was collected by vacuum filtration
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of water
CUSTOM
Type
CUSTOM
Details
The white precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at ≈70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
An 87% yield was obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C=1OCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.